2-Bromo-4-ethylanisole

Catalog No.
S688250
CAS No.
99179-98-3
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-ethylanisole

CAS Number

99179-98-3

Product Name

2-Bromo-4-ethylanisole

IUPAC Name

2-bromo-4-ethyl-1-methoxybenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

VPDXTNZWHRBQJL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Br

2-Bromo-4-ethylanisole is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.1 g/mol. It is classified as a substituted anisole, where an ethyl group and a bromine atom are attached to the aromatic ring of anisole (methoxybenzene). The compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic properties, making it relevant in various chemical applications and studies .

There is no current information available on the specific mechanism of action of 2-Bromo-4-ethylanisole in biological systems.

  • Moderate to high irritancy to skin and eyes [].
  • Potential respiratory irritation if inhaled [].
  • Unknown flammability data, but caution is advised as with most organic compounds.
, typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The bromine atom can undergo further substitution reactions, allowing for the introduction of other electrophiles onto the aromatic ring.
  • Nucleophilic Substitution: The bromine group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions .

The biological activity of 2-Bromo-4-ethylanisole has been explored in various studies. It exhibits antimicrobial properties, which can be attributed to the presence of the bromine atom and the ethyl group. Additionally, compounds with similar structures have shown potential as insect repellents and as agents in fragrance formulations due to their pleasant aroma .

Several methods exist for synthesizing 2-Bromo-4-ethylanisole:

  • Bromination of 4-Ethylanisole: This method involves treating 4-ethylanisole with bromine in a suitable solvent under controlled conditions to selectively introduce the bromine atom at the ortho position relative to the methoxy group.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles such as N-bromosuccinimide (NBS) in the presence of light or heat can facilitate the bromination process effectively.
  • One-Pot Reactions: Recent studies have indicated that using specific catalysts could allow for one-pot synthesis involving both bromination and subsequent reactions, enhancing efficiency .

2-Bromo-4-ethylanisole finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: The compound serves as an intermediate in synthesizing biologically active compounds.
  • Pesticides and Insect Repellents: Due to its antimicrobial properties, it is explored as a potential ingredient in pest control formulations .

Interaction studies involving 2-Bromo-4-ethylanisole focus on its potential effects on biological systems. Research indicates that it may interact with various enzymes and receptors, influencing metabolic pathways. Its role as an antimicrobial agent has also been studied in relation to its effectiveness against specific bacterial strains, providing insights into its mode of action .

Several compounds share structural similarities with 2-Bromo-4-ethylanisole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-methylanisoleC₉H₁₁BrOContains a methyl group instead of an ethyl group; used in similar applications but with different biological activities.
4-EthylanisoleC₉H₁₂OLacks bromination; serves as a base compound for various substitutions and reactions.
2-Chloro-4-ethylanisoleC₉H₁₁ClOContains chlorine instead of bromine; exhibits different reactivity patterns and biological interactions.

These compounds are unique due to their differing substituents (bromine vs. chlorine vs. methyl) which significantly influence their chemical behavior, biological activity, and applications in industry .

XLogP3

3

Wikipedia

2-Bromo-4-ethyl-1-methoxybenzene

Dates

Modify: 2023-08-15

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